molecular formula C12H10ClF3N2O B2977924 2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 726151-31-1

2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2977924
CAS No.: 726151-31-1
M. Wt: 290.67
InChI Key: FHZSSJFWWYKZSL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chloroacetanilide derivative characterized by a trifluoromethylphenyl core substituted with a 2-cyanoethyl group on the acetamide nitrogen. This compound belongs to a class of molecules where structural modifications, such as the inclusion of electron-withdrawing groups (e.g., trifluoromethyl) and polar substituents (e.g., cyanoethyl), influence physicochemical properties and biological activity. For instance, compounds with trifluoromethylphenyl moieties have demonstrated repellent, herbicidal, and anticonvulsant activities .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanoethyl side chain may improve solubility or modulate receptor interactions.

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c13-8-11(19)18(6-2-5-17)10-4-1-3-9(7-10)12(14,15)16/h1,3-4,7H,2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSSJFWWYKZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCC#N)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticonvulsant applications. This article reviews the biological activity of this compound based on diverse research studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships.

  • Molecular Formula : C10H8ClF3N2O
  • Molecular Weight : 248.63 g/mol
  • CAS Number : 24522-30-3

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial and anticonvulsant properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study screened various N-(substituted phenyl)-2-chloroacetamides, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and thereby improving antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
N-(4-fluorophenyl)-2-chloroacetamideHighly effectiveLess effectiveModerate
N-(3-bromophenyl)-2-chloroacetamideEffectiveLess effectiveModerate

Anticonvulsant Activity

Another significant aspect of the compound's biological activity is its anticonvulsant potential. In animal models, particularly using the maximal electroshock (MES) test, derivatives of this compound demonstrated protective effects against seizures . The introduction of trifluoromethyl groups has been linked to increased anticonvulsant activity, likely due to enhanced binding affinity to neuronal voltage-sensitive sodium channels .

Table 2: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES Protection (%)
2-chloro-N-(2-cyanoethyl)-N-[3-trifluoromethyl]phenylacetamide10075
N-(3-trifluoromethyl)anilides10050
Control (Phenytoin)-100

The mechanism by which this compound exerts its biological effects can be attributed to its structural components. The chloro and trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, allowing for better interaction with biological targets such as enzymes and receptors involved in microbial resistance and seizure activity .

Case Studies

  • Antimicrobial Screening : A study conducted on various chloroacetamides found that those with specific substitutions on the phenyl ring showed enhanced activity against MRSA and other pathogens. The structural analysis indicated that compounds with higher lipophilicity were more effective .
  • Anticonvulsant Testing : In a series of tests involving MES-induced seizures in mice, several derivatives were evaluated for their protective effects. The results highlighted that compounds with trifluoromethyl substitutions exhibited significant anticonvulsant properties compared to standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide with structurally related acetamide derivatives:

Compound Name Substituents on Phenyl Ring Acetamide Side Chain Molecular Weight Key Applications/Activities Reference
This compound 3-(Trifluoromethyl) N-(2-cyanoethyl) ~278.6* Potential agrochemical/pharmaceutical N/A
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) 3-(Trifluoromethyl) None (simple acetamide) 237.6 Mosquito repellent
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 4-Chloro, 3-(trifluoromethyl) None 272.05 Not specified (structural analog)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) 3-(Trifluoromethyl) N-(4-phenylpiperazin-1-yl) ~393.4 Anticonvulsant research
Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) 2-Ethyl-6-methyl N-(ethoxymethyl) 269.8 Herbicide (corn, soybean crops)
Fluorochloridone (3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone) 3-(Trifluoromethyl) Cyclic pyrrolidinone structure 312.6 Herbicide (broadleaf weed control)
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 2-(Trifluoromethoxy) None 253.6 Not specified (structural analog)

*Calculated based on molecular formula C11H9ClF3N2O.

Key Differences and Implications

Substituent Effects: The 2-cyanoethyl group in the target compound introduces a nitrile functionality, which may enhance hydrogen bonding or dipole interactions compared to simpler analogs like 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide . Herbicidal analogs (e.g., acetochlor, fluorochloridone) prioritize alkyl or alkoxy groups for soil mobility and weed enzyme inhibition .

Biological Activity: Trifluoromethylphenyl acetamides with simple side chains (e.g., 6a) exhibit repellent activity, while bulkier substituents (e.g., piperazinyl) shift applications toward medicinal chemistry .

Physicochemical Properties: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, fluorochloridone’s cyclic structure improves stability under field conditions . Cyanoethyl-substituted compounds may exhibit higher aqueous solubility than halogenated analogs like 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide?

A robust synthetic route involves multi-step reactions:

  • Substitution reaction : React 3-(trifluoromethyl)aniline derivatives with chloroacetyl chloride under alkaline conditions to form the chloroacetamide backbone .
  • Cyanoethylation : Introduce the cyanoethyl group via nucleophilic substitution using acrylonitrile or cyanoethylating agents in the presence of a base (e.g., K₂CO₃) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, confirmed by TLC and mass spectrometry .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly halogen bonding (Cl-O interactions at ~2.97 Å) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl (δ ~120-125 ppm in ¹⁹F NMR), cyanoethyl (δ ~2.5-3.5 ppm for CH₂), and acetamide carbonyl (δ ~170 ppm) .
  • IR spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and CN stretch (~2250 cm⁻¹) .

Advanced Research Questions

Q. What role does halogen bonding play in the compound’s supramolecular assembly?

In the crystal lattice, the chlorine atom forms a halogen bond with oxygen (Cl···O = 2.967 Å), stabilizing dimeric structures. This interaction influences solubility and may affect reactivity in solid-state reactions . Computational studies (e.g., DFT) can quantify bond strength and predict packing motifs .

Q. How does the cyanoethyl group modulate biological activity in pharmacological studies?

The cyanoethyl moiety enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Methodologies to assess activity include:

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Molecular docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) to identify key interactions, such as hydrogen bonding with the cyano group .

Q. What strategies are effective in analyzing environmental degradation pathways?

  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, quantifying products via LC-MS. The trifluoromethyl group resists hydrolysis, while the acetamide bond may cleave under acidic conditions .
  • Soil microcosm experiments : Assess microbial degradation by measuring half-life (t₁/₂) in agricultural soils, with GC-MS detection of metabolites like trifluoromethylaniline derivatives .

Q. How can computational models predict the compound’s reactivity in novel reactions?

  • Reactivity descriptors : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites. The chloroacetamide carbon is highly electrophilic, favoring SN2 reactions .
  • Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways, such as cyanoethyl displacement by thiols, and compare activation energies .

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